
2,5-Diaminopyrimidin-4(3H)-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diaminopyrimidin-4(3H)-one dihydrochloride is a chemical compound with significant importance in various scientific fields It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diaminopyrimidin-4(3H)-one dihydrochloride typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of appropriate diamines with formamide or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.
化学反応の分析
Types of Reactions
2,5-Diaminopyrimidin-4(3H)-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
2,5-Diaminopyrimidin-4(3H)-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting nucleic acid metabolism.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,5-Diaminopyrimidin-4(3H)-one dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes involved in nucleic acid synthesis, thereby exerting its therapeutic effects. The compound can bind to the active site of these enzymes, blocking their activity and leading to the inhibition of cell proliferation.
類似化合物との比較
Similar Compounds
2,4-Diaminopyrimidine: Another pyrimidine derivative with similar chemical properties.
2,6-Diaminopyrimidin-4-one: A compound with a different substitution pattern on the pyrimidine ring.
2,5-Diamino-6-ribosylamino-4(3H)-pyrimidinone: A related compound with additional functional groups.
Uniqueness
2,5-Diaminopyrimidin-4(3H)-one dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C4H8Cl2N4O |
|---|---|
分子量 |
199.04 g/mol |
IUPAC名 |
2,5-diamino-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C4H6N4O.2ClH/c5-2-1-7-4(6)8-3(2)9;;/h1H,5H2,(H3,6,7,8,9);2*1H |
InChIキー |
QDRTYFMBPDNRMK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=N1)N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



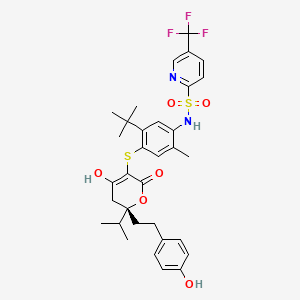
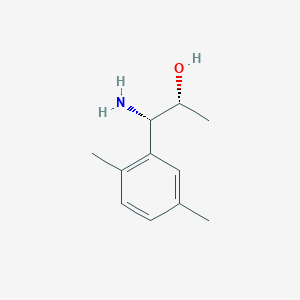
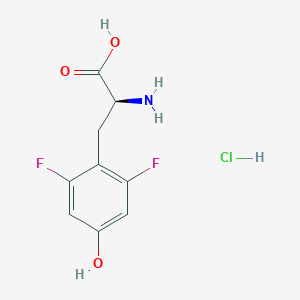
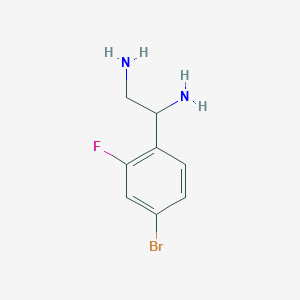
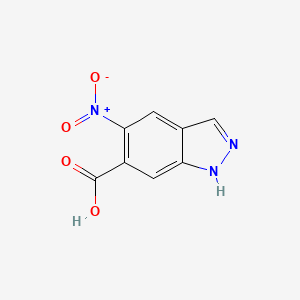
![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B13038521.png)

![1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate](/img/structure/B13038553.png)



![7-Cyclobutyl-6-((1-ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13038587.png)
![[4-[[(6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B13038594.png)
